2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 5001-88-7
VCID: VC16993648
InChI: InChI=1S/C8H15NO4/c1-6(2)7(13)9-8(3-10,4-11)5-12/h10-12H,1,3-5H2,2H3,(H,9,13)
SMILES:
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl-

CAS No.: 5001-88-7

Cat. No.: VC16993648

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- - 5001-88-7

Specification

CAS No. 5001-88-7
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylprop-2-enamide
Standard InChI InChI=1S/C8H15NO4/c1-6(2)7(13)9-8(3-10,4-11)5-12/h10-12H,1,3-5H2,2H3,(H,9,13)
Standard InChI Key PQWVIUSCFLEBHJ-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)NC(CO)(CO)CO

Introduction

Chemical Identity and Physico-Chemical Properties

Structural Characteristics

2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- features a central acrylamide backbone substituted with a 2-hydroxy-1,1-bis(hydroxymethyl)ethyl group. The IUPAC name reflects its branched hydroxyalkyl substituent, which confers high hydrophilicity. The compound’s structure is validated by spectral data, including Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . Its LogP value of -0.934 underscores its polar nature, favoring aqueous solubility—a trait critical for biomedical and chromatographic applications.

Table 1: Key Physico-Chemical Properties

PropertyValueSource
Molecular FormulaC8H15NO4\text{C}_8\text{H}_{15}\text{NO}_4
Molar Mass (g/mol)189.21
CAS Number5001-88-7
LogP-0.934

Synthesis and Purification

The compound is synthesized via free radical polymerization, often initiated by surface-bound tert-butylperoxy groups on silica substrates . A two-step activation process involving thionyl chloride and tert-butyl hydroperoxide generates initiator sites, enabling controlled "grafting from" polymerization. Post-synthesis purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Applications in Materials Science

Chromatographic Stationary Phases

Porous silica coated with poly(N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-2-propenamide) demonstrates exceptional performance in hydrophilic interaction chromatography (HILIC) . The polymer’s neutral, hydrophilic tentacles enhance retention of polar analytes, offering selectivity distinct from commercial HILIC phases. For example, it efficiently separates carbohydrates, amino acids, and small peptides without ion-exchange interference . Comparative studies with N-(2-hydroxypropyl)-modified phases reveal superior resolution for hydrophilic compounds, attributed to the tris(hydroxymethyl) group’s hydrogen-bonding capacity .

Antibacterial Hydrogels

Recent advancements exploit this acrylamide derivative in synthesizing polyhydroxy hydrogels for wound healing . Copolymerizing it with N-Methylolacrylamide (NMA) yields hydrogels (e.g., 35NMA-5THMA) with tensile strengths up to 259 kPa and strain limits exceeding 1700% . The abundance of hydroxyl groups confers intrinsic antibacterial activity, achieving >99% inhibition against Staphylococcus aureus and Escherichia coli without exogenous agents . In murine models, these hydrogels accelerate infected wound closure by 40% compared to conventional dressings, coupled with minimal cytotoxicity and hemolysis .

Analytical Characterization

Chromatographic Analysis

RP-HPLC on Newcrom R1 columns (3 µm particles) resolves 2-Propenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-2-methyl- using isocratic elution with acetonitrile-water-phosphoric acid (85:15:0.1 v/v) . The method achieves baseline separation with a retention time of 4.2 minutes, suitable for pharmacokinetic studies and impurity profiling . Ultra-performance liquid chromatography (UPLC) variants reduce run times to <2 minutes, leveraging high-pressure tolerances of 600 bar .

Spectroscopic Techniques

Diffuse reflectance FTIR confirms successful grafting via characteristic amide I (1650 cm1^{-1}) and hydroxyl (3400 cm1^{-1}) bands . X-ray photoelectron spectroscopy (XPS) quantifies surface nitrogen at 5.8 atomic%, validating polymeric layer formation . 29Si^{29}\text{Si} MAS-NMR further corroborates silica substrate integrity, showing a 3:1 silanol-to-siloxane ratio post-modification .

Future Directions

Emerging research explores this compound’s utility in 3D-printed scaffolds for tissue engineering and targeted drug delivery. Functionalizing nanoparticles with poly(N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-2-propenamide) could enhance biocompatibility and circulation times. Additionally, modifying the hydroxyl density may optimize antibacterial efficacy for multidrug-resistant pathogens .

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